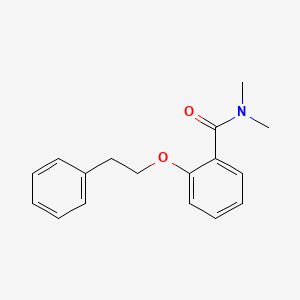![molecular formula C17H21N3O2S B5182438 4-isobutyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5182438.png)
4-isobutyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-isobutyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide is a chemical compound that belongs to the class of sulfonohydrazides. It is commonly referred to as IB-PES or IBP. This compound has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
作用机制
The mechanism of action of IB-PES is not fully understood. However, it is believed that IB-PES exerts its anti-cancer properties by inhibiting the activity of an enzyme called topoisomerase II. This enzyme is involved in DNA replication and is essential for the growth and division of cancer cells. IB-PES has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
IB-PES has been found to have a number of biochemical and physiological effects. It has been shown to reduce the expression of various inflammatory cytokines such as TNF-alpha and IL-6. IB-PES has also been shown to increase the expression of various antioxidant enzymes such as superoxide dismutase and catalase. In addition, IB-PES has been found to reduce the levels of reactive oxygen species, which are known to cause oxidative damage to cells.
实验室实验的优点和局限性
IB-PES has a number of advantages for lab experiments. It is relatively easy to synthesize and has a high yield. IB-PES is also stable under normal laboratory conditions. However, IB-PES has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. In addition, IB-PES has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are a number of future directions for research on IB-PES. One area of research is to further investigate its anti-cancer properties. This could involve studying its effects on different types of cancer cells and investigating its mechanism of action in more detail. Another area of research is to investigate its potential as a herbicide or insecticide. This could involve testing its efficacy against different types of pests and weeds. Finally, research could be conducted on its potential as a corrosion inhibitor in different environments and under different conditions.
合成方法
The synthesis of IB-PES involves the reaction of 4-isobutylbenzenesulfonyl hydrazide with 4-pyridinecarboxaldehyde in the presence of a catalyst such as acetic acid. The reaction proceeds via a condensation reaction to form IB-PES. The yield of the reaction is typically around 70-80%.
科学研究应用
IB-PES has been the subject of scientific research due to its potential applications in various fields. In the field of medicine, IB-PES has been found to have anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. IB-PES has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models.
In the field of agriculture, IB-PES has been found to have insecticidal properties. It has been shown to be effective against various insect pests such as aphids, whiteflies, and thrips. IB-PES has also been found to have herbicidal properties and has been shown to inhibit the growth of various weeds.
In the field of materials science, IB-PES has been found to have potential applications as a corrosion inhibitor. It has been shown to inhibit the corrosion of various metals such as steel and aluminum.
属性
IUPAC Name |
4-(2-methylpropyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-13(2)12-15-4-6-17(7-5-15)23(21,22)20-19-14(3)16-8-10-18-11-9-16/h4-11,13,20H,12H2,1-3H3/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRUOTAHMOAKKJ-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C)\C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823552 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2-methylpropyl)-N'-[(1Z)-1-(pyridin-4-yl)ethylidene]benzenesulfonohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5182357.png)
![N-[2-(benzyloxy)ethyl]-4-phenoxybenzamide](/img/structure/B5182369.png)
![1-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5182389.png)


![N-ethyl-1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5182402.png)
![4-[5-(butylthio)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5182405.png)






![ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B5182456.png)